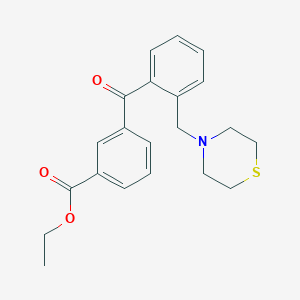

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone

Overview

Description

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3S. It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholine ring and a carboethoxy group. This compound is primarily used in research and experimental applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzophenone can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar bioactivity.

Case Study:

A study conducted on benzophenone derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structure may contribute to its anticancer properties. Similar compounds have been found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | ROS Generation |

| 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone | HeLa (Cervical Cancer) | 15 | Apoptosis Induction |

| 2-Carboethoxy-benzophenone | A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

Photostability and UV Absorption

The benzophenone moiety is known for its excellent UV absorption properties, making it suitable for applications in sunscreens and UV-protective coatings. The incorporation of thiomorpholine enhances its stability under UV light exposure.

Application Example:

In formulations for sunscreens, the compound can be utilized as a UV filter, providing protection against harmful UVA and UVB radiation while maintaining stability over time.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate under basic conditions. This method allows for the efficient formation of the desired compound with high yields.

Synthetic Route Overview:

- Reagents : Benzophenone derivative, thiomorpholine, ethyl chloroformate.

- Catalyst : Triethylamine.

- Conditions : Reflux in an organic solvent (e.g., dichloromethane).

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially modulating their activity. The benzophenone core can also participate in photochemical reactions, making it useful in studies involving light-induced processes .

Comparison with Similar Compounds

Similar Compounds

Benzophenone: The parent compound, lacking the thiomorpholine and carboethoxy groups.

Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.

Carboethoxy-substituted benzophenones: Compounds with similar carboethoxy groups but different core structures.

Uniqueness

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and implications for health.

This compound belongs to the benzophenone family, which are known for their UV-filtering properties. The specific structural modifications in this compound may influence its biological interactions and efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the benzophenone class can exhibit estrogenic effects, potentially influencing hormone-related pathways.

- Estrogen Receptor Modulation : Similar compounds have shown weak agonistic effects on estrogen receptors, which could lead to altered proliferation rates in estrogen-sensitive tissues .

- Antioxidant Properties : Some studies suggest that benzophenones can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can impact cell viability and proliferation in various cancer cell lines. For instance:

- Cell Proliferation : The compound may inhibit or promote cell growth depending on the concentration and cellular context.

- Apoptosis Induction : Evidence suggests that it may induce apoptosis in specific cancer cells, potentially through mitochondrial pathways .

In Vivo Studies

Animal models have been employed to assess the effects of this compound on tumorigenesis and overall health outcomes:

- Tumorigenesis : In studies involving mice, exposure to similar benzophenones resulted in increased tumor incidence under certain dietary conditions, highlighting the need for careful evaluation of long-term exposure risks .

- Metastasis : The compound's impact on immune cell populations within tumors suggests it could influence metastatic potential, particularly in breast cancer models .

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induces apoptosis in cancer cell lines | |

| In Vivo | Increased tumor incidence under high-fat diet | |

| Pharmacokinetics | Rapid absorption and metabolism noted in studies |

Case Studies

- Breast Cancer Models : In a study examining the effects of benzophenone-3 (BP-3), a related compound, it was found that BP-3 exposure led to increased tumor vascularity and altered immune responses, suggesting a potential mechanism by which this compound could influence breast cancer progression .

- Toxicological Assessments : Toxicological evaluations have indicated low acute toxicity but raised concerns regarding long-term exposure effects, particularly related to endocrine disruption and reproductive health .

Properties

IUPAC Name |

ethyl 3-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMWSVFNNHIXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643810 | |

| Record name | Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-62-9 | |

| Record name | Ethyl 3-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.